Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)-
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Overview
Description
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- is a complex organic compound with a molecular formula of C49H44N8O5 and a molecular weight of 824.924 g/mol This compound features a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- involves several steps, typically starting with the formation of the diazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and pyridinyl groups can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- include other diazepine derivatives and benzamide compounds. These compounds share structural similarities but may differ in their functional groups or specific substitutions, leading to variations in their chemical reactivity and biological activity . Examples of similar compounds include:
- 3-((4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-((3-(1,3-thiazol-2-ylcarbamoyl)phenyl)methyl)-1,3-diazepan-1-yl)methyl)-N-(1,3-thiazol-2-yl)benzamide
- N-(1H-benzimidazol-2-yl)-3-((4R,5S,6S,7R)-3-((3-(1H-benzimidazol-2-ylcarbamoyl)phenyl)methyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl)methyl)benzamide
Properties
CAS No. |
183855-01-8 |
---|---|
Molecular Formula |
C47H46N6O5 |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-[(3-methylpyridin-2-yl)carbamoyl]phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C47H46N6O5/c1-31-13-11-23-48-43(31)50-45(56)37-21-9-19-35(25-37)29-52-39(27-33-15-5-3-6-16-33)41(54)42(55)40(28-34-17-7-4-8-18-34)53(47(52)58)30-36-20-10-22-38(26-36)46(57)51-44-32(2)14-12-24-49-44/h3-26,39-42,54-55H,27-30H2,1-2H3,(H,48,50,56)(H,49,51,57)/t39-,40-,41+,42+/m1/s1 |
InChI Key |
QKUZOQWGKMBGSS-GLGKVNTQSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=C(C=CC=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=C(C=CC=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7 |
Origin of Product |
United States |
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